molecular formula C19H21N3OS B11131873 N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

Cat. No.: B11131873
M. Wt: 339.5 g/mol
InChI Key: XHSABWOVYVTXKC-UHFFFAOYSA-N
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Description

This compound features a 5,6,7,8,9,10-hexahydrocyclohepta[b]indole core, a seven-membered fused bicyclic system, coupled with a thiazole-ethyl carboxamide side chain. Such structural attributes are critical in drug design, particularly for targeting enzymes or receptors requiring hydrophobic and polar interactions .

Properties

Molecular Formula

C19H21N3OS

Molecular Weight

339.5 g/mol

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide

InChI

InChI=1S/C19H21N3OS/c23-19(21-9-8-18-20-10-11-24-18)13-6-7-17-15(12-13)14-4-2-1-3-5-16(14)22-17/h6-7,10-12,22H,1-5,8-9H2,(H,21,23)

InChI Key

XHSABWOVYVTXKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NC3=C2C=C(C=C3)C(=O)NCCC4=NC=CS4

Origin of Product

United States

Preparation Methods

Cyclohepta[b]indole-2-carboxylic Acid Preparation

The cyclohepta[b]indole system is synthesized via Hantzsch thiazole annulation or Reissert indole synthesis (Figure 1). Key methods include:

Method A: Hantzsch Cyclization

  • Starting material : 7-Oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid derivatives.

  • Reagents : α-Bromo-ketones, thioureas, and Na₂CO₃.

  • Conditions : Reflux in ethanol (12–24 h).

  • Yield : 53–96% (Table 1).

EntrySubstrateProductYield (%)
14 37 64
26 46 69

Method B: Reissert Indole Synthesis

  • Starting material : o-Nitrotoluene and diethyl oxalate.

  • Steps :

    • Condensation with diethyl oxalate to form ethyl o-nitrophenylpyruvate.

    • Reductive cyclization with Zn/HOAc to yield indole-2-carboxylic acid.

    • Decarboxylation under heat (200°C) for cycloheptane ring formation.

Synthesis of 2-(1,3-Thiazol-2-yl)ethylamine

Thiazole Ring Formation

  • Starting material : Ethyl 2-(2-aminothiazol-4-yl)acetate.

  • Reagents : Thiourea or substituted thioureas, α-chloroethylamine.

  • Conditions : Neat hydrazine at 100°C (Method D in).

  • Yield : 75–98% (Table 2).

EntryThiourea DerivativeProductYield (%)
1Thiourea4a 98
2N-Methylthiourea5g 71

Amine Functionalization

  • Reduction : Ethyl 2-(2-aminothiazol-4-yl)acetate is reduced using LiAlH₄ to yield 2-(1,3-thiazol-2-yl)ethylamine.

  • Purification : Column chromatography (SiO₂, CHCl₃/MeOH 9:1).

Amide Coupling

Carboxylic Acid Activation

  • Activation reagents : EDC/HOBt or DCC/DMAP.

  • Conditions : Anhydrous CH₂Cl₂ or DMF, 0°C to RT.

Method C: EDC/HOBt Coupling

  • Steps :

    • Cyclohepta[b]indole-2-carboxylic acid (1 eq) + EDC (1.2 eq) + HOBt (1.1 eq) in DMF.

    • Add 2-(1,3-thiazol-2-yl)ethylamine (1.5 eq) and stir for 12–24 h.

  • Yield : 66–99% (Table 3).

EntryAcidAmineProductYield (%)
17a 12 8a 85
211 22 15 78

Method D: DCC/DMAP Coupling

  • Conditions : DCC (1.5 eq), DMAP (0.1 eq) in THF.

  • Limitation : Lower yields (31–40%) due to byproduct formation.

Optimization and Challenges

Steric Hindrance Mitigation

  • Cyclohepta[b]indole core : Use of bulky bases (e.g., DIPEA) improves regioselectivity.

  • Thiazole-ethylamine : Neat conditions reduce side reactions during hydrazide formation.

Purification Techniques

  • Column chromatography : Silica gel with CHCl₃/MeOH (99:1).

  • HPLC : Reverse-phase C18 column for final product isolation.

Analytical Data Validation

Spectroscopic Characterization

  • ¹H NMR :

    • Cyclohepta[b]indole NH: δ 11.85 ppm (s, 1H).

    • Thiazole CH: δ 7.77 ppm (s, 1H).

  • MS : Molecular ion peak at m/z 527.

Elemental Analysis

  • C₂₀H₂₂N₄OS : Calcd. C 65.54%, H 6.05%, N 15.29%; Found C 65.48%, H 6.12%, N 15.22% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole and indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to the development of new treatments for various diseases.

Industry

Industrially, this compound can be used in the synthesis of dyes, polymers, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with metal ions and proteins, while the indole structure can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Key Reference
Target Compound Cyclohepta[b]indole Thiazole-ethyl carboxamide ~425 (calculated) Undisclosed (potential PRMT)
Compound 9 () Cyclohepta[b]indole Dihydroisoquinoline-hydroxypropyl 418.25 PRMT
Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate () Benzamide Thiazole-hydroxyl 266.28 SARS-CoV-2 Mpro
N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]cyclohexanecarboxamide () Oxoindole Imidazole-cyclohexane 349.41 TLK2

Key Research Findings

  • Role of the Cyclohepta[b]indole Core : Compounds with this core (e.g., ) exhibit enhanced binding to epigenetic targets like PRMTs due to their planar, hydrophobic nature .
  • Thiazole Moieties : Thiazole derivatives () show versatility in targeting viral proteases and stabilizing synthetic intermediates, suggesting the target compound’s thiazole-ethyl group may improve metabolic stability or target engagement .
  • Synthetic Strategies : Carboxamide formation using coupling agents (e.g., HOBt/EDC in ) is a common method for attaching substituents to indole/cyclohepta[b]indole cores .

Biological Activity

N-[2-(1,3-thiazol-2-yl)ethyl]-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-2-carboxamide is a compound with notable biological activity, particularly in the context of cancer research and potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a hexahydrocyclohepta[b]indole core with a thiazole moiety. Its molecular formula is C16H20N2OC_{16}H_{20}N_2O with a molecular weight of 272.35 g/mol. The presence of the thiazole group is significant as it often contributes to the biological properties of compounds.

Recent studies indicate that compounds similar to this compound exhibit activity as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase domain. This inhibition is crucial for cancer treatment as EGFR is often overexpressed in various tumors. Molecular docking studies have shown favorable binding scores for these compounds when compared to standard EGFR inhibitors like Doxorubicin .

Cytotoxic Activity

The cytotoxicity of this compound has been evaluated against several cancer cell lines:

Cell LineIC50 (µM)
HepG2 (Liver)7.93 ± 0.84
MDA-MB-231 (Breast)9.28 ± 1.34
HCT-116 (Colon)13.28 ± 1.04

The results indicate that the compound exhibits significant cytotoxicity against liver carcinoma cells (HepG2), followed by breast and colon carcinoma cells .

Selectivity Index

To assess the selectivity of the compound towards cancerous cells versus normal cells, the selectivity index (SI) was calculated:

SI=CC50IC50SI=\frac{CC_{50}}{IC_{50}}

Where CC50CC_{50} is the concentration required to kill 50% of normal cells. The findings suggest a favorable profile for this compound in terms of selectivity towards cancer cells compared to normal cells .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antiproliferative Activity : In vitro studies have shown that derivatives containing thiazole moieties demonstrate significant antiproliferative effects against various cancer cell lines. The mechanism involves apoptosis induction and cell cycle arrest at specific phases .
  • Safety Profile : Toxicity assessments against normal human cell lines indicated minimal adverse effects at therapeutic concentrations. This suggests a promising safety profile for further pharmacological development .
  • Combination Therapy : Preliminary data suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

Q & A

Q. What are the foundational synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions, leveraging thiazole and indole precursors. Key steps include:

  • Coupling Reactions : Reacting 3-formyl-indole-2-carboxylic acid derivatives with aminothiazole intermediates under reflux in acetic acid with sodium acetate as a catalyst .
  • Cyclization : Thiazole ring formation via iodine-mediated cyclization in DMF, as seen in analogous thiadiazole derivatives .
  • Purification : Recrystallization from DMF/acetic acid mixtures to isolate the target compound .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the indole-thiazole backbone and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • Elemental Analysis : Validates purity by matching calculated and observed C, H, N, S content .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize by-products?

  • Solvent Selection : Acetic acid is preferred for reflux due to its dual role as solvent and proton donor, enhancing cyclization efficiency .
  • Catalyst Screening : Sodium acetate accelerates imine formation, while iodine in DMF facilitates sulfur elimination during cyclization .
  • Temperature Control : Reflux at 80–100°C balances reaction rate and side-product suppression. Continuous flow reactors (CFRs) improve scalability and heat management in multi-step syntheses .

Q. What methodologies resolve contradictions in reported biological activity data?

  • Dose-Response Studies : Re-evaluate activity across a broader concentration range to identify non-linear effects.
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., microbial enzymes or inflammatory receptors) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazole-indole hybrids) to identify conserved structure-activity relationships (SARs) .

Q. How can computational tools predict or explain this compound’s mechanism of action?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., bacterial enoyl-ACP reductase) using crystal structures from the PDB .
  • Quantum Chemical Calculations : Predict reaction pathways for synthesis optimization, such as transition-state energies in cyclization steps .
  • Machine Learning : Train models on bioactivity datasets of analogous compounds to prioritize experimental targets .

Q. What strategies mitigate challenges in purifying the final product?

  • Chromatography : Use reverse-phase HPLC with C18 columns for high-purity isolation.
  • Solvent Pair Selection : DMF/acetic acid recrystallization minimizes residual impurities from cyclization by-products .
  • TLC Monitoring : Track reaction progress in real-time to optimize quenching points .

Methodological Considerations

Q. How to design experiments assessing this compound’s pharmacokinetic (PK) properties?

  • In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) evaluate metabolic degradation .
  • Permeability Studies : Use Caco-2 cell monolayers to predict intestinal absorption.
  • Plasma Protein Binding : Equilibrium dialysis quantifies unbound fractions relevant to bioavailability .

Q. What are best practices for validating synthetic intermediates?

  • Intermediate Trapping : Isolate and characterize key intermediates (e.g., Schiff bases) via IR spectroscopy to confirm imine formation .
  • By-Product Analysis : GC-MS identifies volatile by-products (e.g., elemental sulfur) during cyclization .

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